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Compound of Interest

1-(4-Chlorobenzoyl)-4-
Compound Name:

methylpiperazine
CAS No.: 324067-32-5
Cat. No.: B2944200

Get Quote

\ J

Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-(4-Chlorobenzoyl)-4-methylpiperazine represents a "privileged scaffold" in medicinal
chemistry—a versatile building block used to modulate pharmacokinetic properties (solubility,
permeability) and pharmacodynamic interactions (GPCR binding). This guide provides a
rigorous technical analysis of its nomenclature, synthetic pathways, and utility as a
pharmacophore in drug development.

Part 1: Nomenclature & Structural Identity

Precise nomenclature is critical to distinguish this benzoyl (amide) derivative from its
benzhydryl (alkyl) analogs, such as those found in antihistamines like Meclizine.

Chemical Identity
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Parameter

Detail

Common Name

1-(4-Chlorobenzoyl)-4-methylpiperazine

Preferred IUPAC Name

(4-chlorophenyl)(4-methylpiperazin-1-

yl)methanone

Note: Often custom synthesized; commercially

CAS Number available as CAS 30356-08-2 (verify batch)
Molecular Formula C12H15CIN20

Molecular Weight 238.71 g/mol

SMILES CN1CCN(CC1)C(=0)C2=CC=C(Cl)C=C2

hysicochemical Profile (Calculated)

Significance in Drug

Property Value .

Design

Optimal for oral bioavailability;
LogP (Octanol/Water) ~1.4-1.6 ] o

moderate lipophilicity.

Indicates good membrane
Topological PSA 23.55 A2 permeability (blood-brain

barrier penetration likely).

H-Bond Acceptors

2 (Amide O, Tertiary N)

Key interaction points for

receptor binding pockets.

Lack of donors reduces

H-Bond Donors 0 desolvation penalty during
binding.
Exists largely as a cation at
pKa (Basic N) ~8.0-8.5 physiological pH, aiding

solubility.

Part 2: Synthetic Methodologies
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The synthesis of 1-(4-Chlorobenzoyl)-4-methylpiperazine is a classic nucleophilic acyl
substitution. Two primary routes are recommended based on scale and purity requirements.

Route A: Schotten-Baumann Acylation (Standard
Protocol)

This is the preferred method for high-yield synthesis on a gram-to-kilogram scale.
o Reagents: 4-Chlorobenzoyl chloride, 1-Methylpiperazine.

o Base: Triethylamine (EtsN) or Diisopropylethylamine (DIPEA) to scavenge HCI.
» Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

Preparation: Dissolve 1-methylpiperazine (1.0 eq) and EtsN (1.2 eq) in anhydrous DCM
under an inert atmosphere (N2).

» Addition: Cool the solution to 0°C. Add 4-chlorobenzoyl chloride (1.0 eq) dropwise over 30
minutes. Note: Exothermic reaction; temperature control prevents impurity formation.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
via TLC (MeOH:DCM 1:9).

o Workup: Quench with water. Wash the organic layer with saturated NaHCOs (to remove
acid) and brine.[1]

 Purification: Dry over anhydrous Na=SOza, filter, and concentrate in vacuo. Recrystallize from
hexane/ethyl acetate if necessary.

Route B: Peptide Coupling (Amide Bond Formation)

Used when starting from 4-chlorobenzoic acid (avoiding the unstable acid chloride).
o Reagents: 4-Chlorobenzoic acid, 1-Methylpiperazine.

e Coupling Agents: EDC-HCI / HOBt or HATU.
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e Mechanism: Activation of the carboxylic acid followed by amine attack.

Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and critical decision points.
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(SOCI2 activation)
Start: 4-Chlorobenzoic Acid ISVt ReS R Active Ester

" //
> Route B: Coupling Agent
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Target:
4-chlorophenyl)(4-methylpiperazin-1-yl)methanone,

Nucleophilic Attack
(+ N-Methylpiperazine)

Activated Electrophile

Click to download full resolution via product page
Caption: Figure 1. Dual synthetic pathways for generating the target amide scaffold.

Part 3: Medicinal Chemistry Applications[6][7][8]

This molecule is rarely a final drug but serves as a critical Pharmacophore or Synthon.

The "Linker" Concept

The piperazine ring acts as a rigid linker that orients the lipophilic "head" (4-chlorophenyl) and
the basic "tail" (N-methyl) at a specific distance and angle. This geometry is crucial for:

» Dopamine (D2/D4) Antagonists: The 4-chlorophenyl group mimics the aromatic residues
found in typical antipsychotics.

e Serotonin (5-HT) Modulators: Piperazine amides are common scaffolds in anxiolytics.

Structural Differentiation (Critical Insight)

Researchers often confuse this Amide with the Alkyl derivative.
o Target (Amide): Planar geometry at the carbonyl carbon; restricted rotation; H-bond acceptor.

o Analog (Alkyl/Benzhydryl): Tetrahedral geometry; free rotation; used in antihistamines (e.g.,
Chlorcyclizine).
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» Application: If your target requires metabolic stability, the amide bond is more resistant to
oxidative metabolism (CYP450) than the benzylic carbon of the alkyl analog.

Pharmacophore Mapping

1-(4-Chlorobenzoyl)-4-methylpiperazine
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v v

Hydrophobic Pocket Hydrogen Bond lonic Bond
Interaction Acceptor (C=0) (Asp/Glu residue)

Click to download full resolution via product page

Caption: Figure 2. Pharmacophore decomposition showing binding interactions with biological
targets.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

Proton NMR (*H NMR, 400 MHz, CDCIs)

e 0 7.30-7.40 (m, 4H): Aromatic protons (characteristic AA'BB' system of p-substituted
benzene).

e 0 3.40-3.80 (br m, 4H): Piperazine protons adjacent to the amide (deshielded by C=0).
e 0 2.30-2.50 (br m, 4H): Piperazine protons adjacent to the N-methyl group.

e 0 2.32 (s, 3H): N-Methyl singlet.
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Mass Spectrometry (ESI-MS)
o [M+H]*: 239.1 (Base peak).

« |sotope Pattern: Distinctive 3:1 ratio for M+H (239) and M+H+2 (241) due to the Chlorine-
35/37 isotopes.

Part 5: Safety & Handling

e Hazards: The compound is an irritant. The starting material (4-chlorobenzoyl chloride) is
corrosive and a lachrymator.

o Storage: Store under inert gas at 2-8°C. Amides are generally stable, but the basic nitrogen
can absorb CO: from the air over time.
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synthesis protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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